molecular formula C13H18O2S B2471306 Ethyl 4-(4-methylphenyl)sulfanylbutanoate CAS No. 20458-90-6

Ethyl 4-(4-methylphenyl)sulfanylbutanoate

Cat. No.: B2471306
CAS No.: 20458-90-6
M. Wt: 238.35
InChI Key: BONCMXTYXVHXNM-UHFFFAOYSA-N
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Description

An Overview of Organosulfur Compounds in Chemical Research

Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are ubiquitous in nature and synthetic chemistry. nih.govspectrabase.com They are integral components of essential amino acids like cysteine and methionine, and are found in a vast array of natural products and pharmaceuticals. In the realm of chemical research, organosulfur compounds are prized for their unique reactivity and versatile applications. They serve as pivotal intermediates in the synthesis of complex molecules, function as ligands in catalysis, and form the backbone of innovative materials with tailored electronic and optical properties. The ability of sulfur to exist in various oxidation states further expands the chemical diversity and utility of these compounds.

The Indispensable Role of Thioether-Containing Esters in Organic Synthesis and Chemical Biology

Within the broad family of organosulfur compounds, thioether-containing esters, which feature a sulfur atom linked to two carbon atoms, one of which is part of an ester group, hold a special place. wikipedia.org In organic synthesis, the thioether linkage can be strategically introduced to influence the stereochemical outcome of reactions, act as a protecting group, or serve as a handle for further functionalization. The ester moiety, on the other hand, is a versatile functional group that can be readily transformed into a variety of other functionalities.

In the domain of chemical biology, thioether-containing esters are instrumental in the study of biological processes. They are employed as chemical probes to investigate enzyme mechanisms, as building blocks in the synthesis of modified peptides and proteins, and as components of drug delivery systems. nih.govresearchgate.net The stability of the thioether bond, compared to the more labile disulfide bond, makes these compounds particularly valuable for applications in biological environments. nih.gov

Research Context and Future Directions for Ethyl 4-(4-methylphenyl)sulfanylbutanoate

This compound, the focal point of this article, is a representative example of a thioether-containing ester. While extensive, dedicated research on this specific molecule is not widely available in peer-reviewed literature, its structural motifs suggest a number of potential research avenues. The presence of the p-tolyl group, the flexible butyl chain, and the ethyl ester functionality makes it an interesting candidate for investigations into its biological activity, potential as a synthetic intermediate, and application in materials science.

Future research could focus on the development of efficient and sustainable synthetic routes to this compound and its analogs. A plausible and common method for synthesizing such thioethers is the nucleophilic substitution of a halide with a thiolate. In the case of this compound, this would likely involve the reaction of p-toluenethiol with ethyl 4-bromobutanoate. A similar procedure has been documented for the synthesis of the corresponding p-chlorophenylthio derivative, where p-chlorothiophenol is reacted with ethyl γ-bromobutyrate in the presence of a base like sodium methoxide. prepchem.com

Furthermore, detailed spectroscopic characterization using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) would be crucial to fully elucidate its structure and purity. Investigations into its reactivity, including oxidation of the sulfide to a sulfoxide or sulfone, would provide valuable insights into its chemical behavior and potential for further synthetic transformations.

Exploration of its biological properties, for instance, as an enzyme inhibitor or as a molecule with antimicrobial or anticancer activity, could unveil new therapeutic applications. The lipophilic nature of the p-tolyl group combined with the ester functionality might allow it to interact with biological membranes or specific protein binding sites.

Below are the key identifiers for this compound:

PropertyValue
CAS Number 20458-90-6
Molecular Formula C13H18O2S
Molecular Weight 238.35 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(4-methylphenyl)sulfanylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2S/c1-3-15-13(14)5-4-10-16-12-8-6-11(2)7-9-12/h6-9H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONCMXTYXVHXNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCSC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 4 4 Methylphenyl Sulfanylbutanoate

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of Ethyl 4-(4-methylphenyl)sulfanylbutanoate reveals two primary disconnection points, leading to logical and accessible starting materials. The structure of the target compound features an ethyl ester and an aryl-alkyl thioether.

Disconnection 1: C(acyl)-O Bond: The most straightforward disconnection is at the ester linkage. This breaks the molecule into 4-(4-methylphenylsulfanyl)butanoic acid (1) and ethanol. This approach suggests a synthetic strategy where the thioether is formed first, followed by an esterification reaction in the final step.

Disconnection 2: C(aryl)-S Bond: A second logical disconnection is at the aryl C-S bond. This pathway leads to 4-methylbenzenethiol (B89573) (p-thiocresol) (2) and an ethyl butanoate derivative with a suitable leaving group at the 4-position, such as ethyl 4-bromobutanoate (3) . This strategy focuses on forming the thioether bond via nucleophilic substitution or a catalyzed coupling reaction.

These two disconnections form the basis for the primary synthetic strategies discussed in the following sections.

Disconnection PointResulting PrecursorsImplied Synthetic Step
Ester C(acyl)-O Bond4-(4-methylphenylsulfanyl)butanoic acid and EthanolEsterification
Aryl C-S Bond4-methylbenzenethiol and Ethyl 4-bromobutanoateThioetherification (Nucleophilic Substitution or Cross-Coupling)

Established Synthetic Routes

Established methods for synthesizing this compound typically follow a sequential approach, building the molecule step-by-step from readily available precursors.

This common route involves the initial synthesis of the key intermediate, 4-(4-methylphenylsulfanyl)butanoic acid. This carboxylic acid is typically prepared by the reaction of a sulfur nucleophile with a four-carbon electrophile. A standard method is the ring-opening of γ-butyrolactone with the thiolate of 4-methylbenzenethiol (p-thiocresol). The reaction is generally conducted under basic conditions to deprotonate the thiol, forming a potent nucleophile that attacks the lactone.

Reaction Scheme:

Thiolate Formation: 4-methylbenzenethiol is treated with a base (e.g., Sodium Hydroxide) to form sodium 4-methylbenzenethiolate.

Nucleophilic Attack: The thiolate attacks γ-butyrolactone, opening the ring to form the sodium salt of 4-(4-methylphenylsulfanyl)butanoic acid.

Acidification: Subsequent acidification of the reaction mixture yields the desired carboxylic acid precursor.

ReactantReagentRoleProduct
4-methylbenzenethiolSodium Hydroxide (NaOH)Base (for thiolate formation)Sodium 4-methylbenzenethiolate
γ-butyrolactoneSodium 4-methylbenzenethiolateNucleophile4-(4-methylphenylsulfanyl)butanoic acid (after acidification)

Once the 4-(4-methylphenylsulfanyl)butanoic acid precursor is obtained, the final step is its conversion to the corresponding ethyl ester. Various esterification methods can be employed.

Fischer-Speier Esterification: This is a classic and cost-effective method involving the reaction of the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). The reaction is typically heated to reflux to drive the equilibrium towards the product. youtube.com

Coupling Agent-Mediated Esterification: For milder conditions, especially if the substrate is sensitive to strong acids and high temperatures, coupling agents can be used. Reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), in the presence of an organic base, facilitate the formation of an active ester intermediate that readily reacts with ethanol at or below room temperature. organic-chemistry.org

MethodReagentsTypical ConditionsAdvantages
Fischer-Speier EsterificationEthanol (excess), H₂SO₄ (catalyst)RefluxLow cost, simple procedure youtube.com
Coupling Agent (TBTU)Ethanol, TBTU, Organic Base (e.g., DIPEA)Room TemperatureMild conditions, high yield organic-chemistry.org

Advanced Approaches for Thioether and Ester Bond Formation

Modern synthetic chemistry offers more advanced and often more efficient methods for constructing the key bonds in this compound.

Transition-metal catalysis provides a powerful alternative for forming the C(aryl)-S bond, representing one of the most versatile strategies for synthesizing aryl thioethers. thieme-connect.de These cross-coupling reactions are particularly useful when classical nucleophilic aromatic substitution (SNAr) is not feasible. thieme-connect.com

Palladium-Catalyzed Coupling (Buchwald-Hartwig/Migita Coupling): Pioneering work by Migita and later advancements by Hartwig and Buchwald have established palladium-catalyzed cross-coupling as a highly efficient method. thieme-connect.dethieme-connect.com This approach would involve coupling an aryl halide or triflate (e.g., 4-iodotoluene or 4-bromotoluene) with a thiol (e.g., ethyl 4-mercaptobutanoate). The reaction requires a palladium catalyst, a phosphine ligand (like Josiphos), and a base. thieme-connect.comacsgcipr.org

Copper-Catalyzed Coupling (Ullmann-type Coupling): Copper-catalyzed reactions are another common strategy for C-S bond formation. While traditional Ullmann conditions were often harsh, modern methods use specific ligands to facilitate the coupling at lower temperatures. acsgcipr.org

These methods offer broad substrate scope and functional group tolerance. researchgate.net

Catalytic SystemMetal CatalystTypical LigandBaseKey Features
Buchwald-HartwigPd(OAc)₂Josiphos-type phosphinesNaOtBuHigh efficiency, low catalyst loading, wide substrate scope. thieme-connect.com
Migita CouplingPd(PPh₃)₄TriphenylphosphineNaOtBuFoundational Pd-catalyzed C-S coupling method. thieme-connect.de
Ullmann-typeCuINitrogen-based ligands (e.g., phenanthroline)K₂CO₃, Cs₂CO₃Alternative to palladium, often cost-effective. acsgcipr.org

The formation of thioethers via nucleophilic substitution is a fundamental and widely used strategy. pearson.com This approach relies on the reaction between a sulfur nucleophile (thiolate) and an alkyl electrophile containing a good leaving group. nih.gov

In the context of synthesizing the target molecule's precursor, 4-methylbenzenethiol is deprotonated with a base (e.g., sodium hydride or potassium carbonate) to generate the highly nucleophilic 4-methylbenzenethiolate anion. This anion then displaces a leaving group from a four-carbon alkyl chain, such as in ethyl 4-bromobutanoate or ethyl 4-tosyloxybutanoate, in a classic SN2 reaction. nih.gov The efficiency of this reaction is dependent on the nature of the leaving group, the solvent, and the reaction temperature. This method is a direct and often high-yielding route to the final product or its immediate carboxylic acid precursor. pearson.comacs.org

NucleophileElectrophile (with Leaving Group)Reaction TypeKey Considerations
4-methylbenzenethiolateEthyl 4-bromobutanoate (-Br)SN2Good leaving group ability of bromide.
4-methylbenzenethiolateEthyl 4-tosyloxybutanoate (-OTs)SN2Tosylate is an excellent leaving group, often leading to faster reactions.
4-methylbenzenethiolateEthyl 4-iodobutanoate (-I)SN2Iodide is a very effective leaving group.

Sustainable and Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly integral to the development of synthetic methodologies, aiming to reduce environmental impact and enhance safety. In the context of synthesizing this compound, several strategies can be employed to align with these principles.

One key consideration is the choice of solvents. Traditional syntheses of thioethers often utilize volatile organic compounds (VOCs), which can have significant environmental and health impacts. Green chemistry encourages the use of safer, more environmentally benign solvents. For the synthesis of thioethers, this could involve exploring water-based systems or biodegradable solvents. The ideal "green" reaction would be conducted under solvent-free conditions, minimizing waste generation.

Another important aspect is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. Thiol-ene "click" reactions, for instance, are 100% atom-economical and can be carried out under mild conditions, making them an attractive sustainable route. mdpi.com The direct substitution of alcohols with thiols is another approach that aligns with green chemistry principles, as the only byproduct is water. researchgate.net

Furthermore, the use of hazardous reagents should be minimized or eliminated. Traditional methods for thioether synthesis can involve toxic alkyl halides. Alternative, greener approaches focus on using less toxic starting materials and developing catalyst-free reactions. researchgate.net Mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, also offer a sustainable alternative by reducing waste and improving safety profiles.

The following table summarizes key green chemistry considerations applicable to the synthesis of this compound:

Green Chemistry PrincipleApplication in Thioether Synthesis
Waste Prevention Utilize solvent-free or high-concentration reaction conditions.
Atom Economy Employ addition reactions like thiol-ene coupling.
Less Hazardous Synthesis Avoid toxic alkyl halides; use alcohols as substrates.
Safer Solvents Replace volatile organic compounds with water or biodegradable alternatives.
Energy Efficiency Develop reactions that proceed at ambient temperature and pressure.
Catalysis Utilize catalytic instead of stoichiometric reagents.

Exploration of Selective α-Organylthio Ester Synthesis Routes

While this compound is a γ-thioester, the principles governing the selective synthesis of α-organylthio esters can provide valuable insights into achieving regioselectivity in the synthesis of sulfur-containing esters. The selective formation of the C–S bond at a specific position is crucial for obtaining the desired isomer and avoiding purification challenges.

Research into the synthesis of α-organylthio esters has explored the reaction of β-keto esters with sulfurothioates under basic conditions. The selectivity of these reactions can be controlled by the amount of base used, leading to either α-thio esters or α-thio ketones. This demonstrates the potential for fine-tuning reaction conditions to achieve high selectivity.

For the synthesis of a γ-thioester like this compound, a common strategy involves the reaction of a thiol with a substrate containing a leaving group at the γ-position. The selectivity of this SN2 reaction is generally high, provided that other electrophilic sites in the molecule are less reactive.

Another approach to selective thioether synthesis is the hydrothiolation of unsaturated esters. The regioselectivity of this reaction (Markovnikov vs. anti-Markovnikov addition) can be influenced by the choice of catalyst or initiator (for radical reactions). For instance, radical additions of thiols to alkenes typically result in the anti-Markovnikov product. acsgcipr.org

The following table outlines potential selective synthesis routes for arylthiobutanoates:

Synthetic RouteSubstratesKey Considerations for Selectivity
Nucleophilic Substitution Ethyl 4-halobutanoate and 4-methylthiophenolChoice of base and solvent to favor SN2 over elimination.
Michael Addition Ethyl crotonate and 4-methylthiophenolUse of a suitable catalyst to promote conjugate addition.
Thiol-ene Reaction Ethyl but-3-enoate and 4-methylthiophenolRadical initiator to favor anti-Markovnikov addition.

Homolytic Macrocyclization Techniques for Sulfur-Containing Esters

While the target compound, this compound, is a linear ester, the principles of homolytic reactions, often employed in macrocyclization, are highly relevant to its synthesis. Specifically, the radical addition of thiols to unsaturated systems provides a powerful method for the formation of C–S bonds. acsgcipr.org

The key step in such a reaction is the generation of a thiyl radical (RS•) from a thiol precursor, such as 4-methylthiophenol. This can be achieved using a radical initiator like azobisisobutyronitrile (AIBN) or through photolysis. The highly reactive thiyl radical then adds to a carbon-carbon double or triple bond. mdpi.com

In the context of synthesizing this compound, a plausible homolytic route would involve the anti-Markovnikov addition of 4-methylthiophenol to ethyl but-3-enoate. The reaction mechanism proceeds via a radical chain process, as outlined below:

Initiation: A radical initiator generates a thiyl radical from 4-methylthiophenol.

Propagation:

The thiyl radical adds to the terminal carbon of the double bond in ethyl but-3-enoate, forming a more stable secondary carbon-centered radical.

This carbon radical then abstracts a hydrogen atom from another molecule of 4-methylthiophenol, yielding the final product and regenerating a thiyl radical.

Termination: Two radicals combine to terminate the chain.

This thiol-ene reaction is known for its high efficiency and functional group tolerance. mdpi.com

The following table summarizes the key steps in the proposed homolytic synthesis:

Reaction StepDescription
Initiation Generation of 4-methylphenylthiyl radical (CH₃C₆H₄S•).
Propagation Step 1 Addition of the thiyl radical to ethyl but-3-enoate.
Propagation Step 2 Hydrogen abstraction from 4-methylthiophenol by the carbon radical.
Product Formation Formation of this compound.

Process Optimization and Scalability in Research Synthesis

The transition of a synthetic route from a laboratory setting to a larger scale requires careful process optimization to ensure safety, efficiency, and economic viability. For the synthesis of this compound, several factors must be considered for scalability.

Key objectives in process optimization include maximizing the yield of the desired product, minimizing the number of synthetic steps, and reducing the need for purification techniques like chromatography, which can be costly and generate significant waste on a larger scale. This can often be achieved by carefully controlling reaction parameters such as temperature, pressure, reaction time, and catalyst loading.

The choice of reagents and solvents is also critical for scalability. Reagents should be readily available and cost-effective. As mentioned in the context of green chemistry, the use of hazardous or difficult-to-handle reagents and solvents should be avoided. For industrial applications, the development of robust and reproducible synthetic protocols is paramount. thieme-connect.com

The scalability of thioether synthesis is an active area of research, with a focus on developing catalytic systems that are efficient and stable under industrial conditions. researchgate.net For instance, the use of non-precious metal catalysts is being explored to replace more expensive options like palladium.

The following table highlights key parameters for the process optimization and scalability of the synthesis of this compound:

ParameterOptimization Goal
Yield Maximize conversion of starting materials to product.
Purity Minimize side reactions to simplify purification.
Cycle Time Reduce reaction and workup times.
Cost of Goods Use inexpensive and readily available raw materials.
Safety Avoid highly exothermic reactions and hazardous reagents.
Environmental Impact Minimize waste generation and use of harmful solvents.

Chemical Reactivity and Mechanistic Transformations of Ethyl 4 4 Methylphenyl Sulfanylbutanoate

Transformations Involving the Sulfanyl Moiety

The sulfur atom in the sulfanyl group of Ethyl 4-(4-methylphenyl)sulfanylbutanoate is a key site for chemical transformations due to its nucleophilicity and its ability to exist in multiple oxidation states.

Controlled Oxidation Reactions to Sulfoxides and Sulfones

The thioether linkage in this compound can be selectively oxidized to either a sulfoxide or a sulfone under controlled conditions. The progression of oxidation is sequential, with the sulfoxide being an intermediate on the pathway to the sulfone.

To Sulfoxide: The selective oxidation to Ethyl 4-(4-methylphenyl)sulfinylbutanoate, the corresponding sulfoxide, can be achieved using a single equivalent of a mild oxidizing agent. Common reagents for this transformation include hydrogen peroxide (H₂O₂) in the presence of a metal catalyst or stoichiometric oxidants like sodium periodate (NaIO₄). The reaction is typically performed at or below room temperature to prevent over-oxidation.

To Sulfone: Further oxidation to Ethyl 4-(4-methylphenyl)sulfonylbutanoate, the sulfone, requires more forcing conditions or a stoichiometric excess of the oxidizing agent. Reagents such as potassium permanganate (KMnO₄) or meta-chloroperoxybenzoic acid (m-CPBA) are effective for this transformation. The reaction mechanism involves the nucleophilic attack of the sulfur atom on the oxidant.

TransformationOxidizing AgentProduct
Sulfide to Sulfoxide1 eq. H₂O₂/Catalyst or NaIO₄Ethyl 4-(4-methylphenyl)sulfinylbutanoate
Sulfide to Sulfone≥2 eq. H₂O₂ or m-CPBAEthyl 4-(4-methylphenyl)sulfonylbutanoate

Nucleophilic Reactivity of the Sulfanyl Group

The sulfur atom in the sulfanyl moiety possesses lone pairs of electrons, rendering it nucleophilic. This allows it to react with various electrophiles. A characteristic reaction is the formation of sulfonium salts upon treatment with alkyl halides. For instance, reaction with methyl iodide would yield an S-methyl sulfonium salt. This reaction proceeds via a standard Sₙ2 mechanism.

Thiol-Ene Click Chemistry and Related Additions

While this compound itself does not possess a thiol group necessary to initiate a thiol-ene reaction, its precursor, 4-mercaptotoluene, can participate in such reactions. The thiol-ene reaction is a powerful and efficient method for forming carbon-sulfur bonds. It can proceed via a radical-mediated or a base-catalyzed Michael addition mechanism, typically with high yields and stereoselectivity. This reaction would involve the addition of the thiol across a carbon-carbon double bond (an 'ene').

Reactions of the Ester Functional Group

The ethyl ester group in this compound is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification.

Hydrolysis Pathways: Acidic and Basic Catalysis

Acidic Hydrolysis: Under acidic conditions, the ester undergoes hydrolysis to yield 4-(4-methylphenyl)sulfanylbutanoic acid and ethanol. This reaction is reversible and is essentially the reverse of a Fischer esterification. The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. To drive the equilibrium towards the products, a large excess of water is typically used.

Basic Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide, the ester is irreversibly hydrolyzed to the carboxylate salt, sodium 4-(4-methylphenyl)sulfanylbutanoate, and ethanol. The reaction is initiated by the nucleophilic attack of the hydroxide ion on the carbonyl carbon. The resulting carboxylic acid is then deprotonated by the base, driving the reaction to completion. Acidic workup is required to isolate the free carboxylic acid.

Hydrolysis ConditionProductsReversibility
Acidic (e.g., H₂SO₄, H₂O)4-(4-methylphenyl)sulfanylbutanoic acid + EthanolReversible
Basic (e.g., NaOH, H₂O)Sodium 4-(4-methylphenyl)sulfanylbutanoate + EthanolIrreversible

Transesterification Processes with Alternative Alcohols

Transesterification involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol under acidic or basic conditions would result in the formation of Mthis compound and ethanol. This is an equilibrium process, and to favor the formation of the new ester, an excess of the new alcohol (in this case, methanol) is typically employed.

Interconversion Studies with Other Carboxylic Acid Derivatives

The ester functional group in this compound is a versatile handle for the synthesis of other carboxylic acid derivatives. Standard transformations such as hydrolysis, transesterification, and amidation can be employed to modify this part of the molecule. These reactions are fundamental in organic synthesis for creating a variety of compounds from a common ester starting material.

Hydrolysis: Under acidic or basic conditions, the ethyl ester can be hydrolyzed to yield 4-(4-methylphenyl)sulfanylbutanoic acid. This reaction is a common pathway to access the corresponding carboxylic acid, which can serve as a precursor for other derivatives.

Transesterification: The ethyl group of the ester can be exchanged with other alkyl or aryl groups by reacting with a different alcohol in the presence of an acid or base catalyst. This allows for the synthesis of a library of different esters from the parent compound.

Amidation: Reaction with ammonia or primary/secondary amines can convert the ester into the corresponding amide. This transformation typically requires heating or catalytic activation to proceed efficiently.

TransformationReagentsProduct
HydrolysisH₂O, H⁺ or OH⁻4-(4-methylphenyl)sulfanylbutanoic acid
TransesterificationR'OH, H⁺ or R'O⁻Alkyl 4-(4-methylphenyl)sulfanylbutanoate
AmidationR'R''NHN,N-Disubstituted-4-(4-methylphenyl)sulfanylbutanamide

Reactivity of the Aromatic System: Electrophilic Aromatic Substitution

The aromatic ring of this compound contains two activating substituents: the methyl group (-CH₃) and the thioether (-S-R) group. Both groups are ortho-, para-directors, meaning they direct incoming electrophiles to the positions adjacent and opposite to them on the benzene ring. wikipedia.org The thioether group is a moderately activating group that stabilizes the cationic intermediate formed during the substitution. wikipedia.org

Given that the methyl and thioether groups are para to each other, the positions ortho to the thioether group (C2 and C6) are the most activated and sterically accessible sites for electrophilic attack. The reactivity of this system is comparable to that of thioanisole. rsc.orgwikipedia.org Studies on thioanisole and related compounds show they readily undergo various electrophilic aromatic substitution reactions. rsc.org

Key Electrophilic Aromatic Substitution Reactions:

Halogenation: Reaction with halogens like Br₂ or Cl₂ in the presence of a Lewis acid catalyst would lead to the substitution of hydrogen atoms on the aromatic ring, primarily at the positions ortho to the sulfanyl group.

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group onto the aromatic ring, again favoring the ortho positions.

Friedel-Crafts Reactions: Both Friedel-Crafts alkylation and acylation are feasible. These reactions introduce alkyl or acyl groups onto the aromatic ring using an alkyl halide or acyl halide and a strong Lewis acid catalyst like AlCl₃. wikipedia.org

ReactionElectrophileExpected Major Product
BrominationBr⁺Ethyl 4-(2-bromo-4-methylphenyl)sulfanylbutanoate
NitrationNO₂⁺Ethyl 4-(4-methyl-2-nitrophenyl)sulfanylbutanoate
Friedel-Crafts AcylationRCO⁺Ethyl 4-(2-acyl-4-methylphenyl)sulfanylbutanoate

Advanced Spectroscopic and Analytical Characterization for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution and the solid state. A suite of advanced NMR experiments can be employed to provide a complete picture of the atomic connectivity and spatial arrangement of Ethyl 4-(4-methylphenyl)sulfanylbutanoate.

High-Resolution 1D NMR (¹H, ¹³C) for Detailed Structural Elucidation

One-dimensional (1D) ¹H and ¹³C NMR spectroscopy provides the initial and most crucial data for structural determination. Based on established chemical shift prediction methodologies, the following spectral data are anticipated for this compound.

¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule.

Protons (Position)Predicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
H-a (CH₃-C₁₁)2.32s-
H-b (Ar-H)7.28d8.2
H-c (Ar-H)7.12d8.2
H-d (CH₂-S)2.95t7.3
H-e (CH₂)1.98p7.3
H-f (CH₂-C=O)2.45t7.3
H-g (O-CH₂)4.12q7.1
H-h (CH₃-CH₂)1.25t7.1

¹³C NMR (Predicted): The carbon-13 NMR spectrum will reveal the number of unique carbon atoms and their chemical environments.

Carbon (Position)Predicted Chemical Shift (ppm)
C-1 (C=O)172.8
C-2 (CH₂)33.7
C-3 (CH₂)26.5
C-4 (CH₂-S)31.9
C-5 (Ar-C)132.7
C-6 (Ar-CH)130.1
C-7 (Ar-CH)129.8
C-8 (Ar-C-CH₃)136.5
C-9 (O-CH₂)60.5
C-10 (CH₃)14.2
C-11 (Ar-CH₃)21.0

These predicted values provide a robust framework for the initial assignment of the molecular structure. Experimental verification would be necessary for ultimate confirmation.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY, ROESY) for Molecular Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are indispensable for confirming the atomic connectivity established from 1D NMR and for probing through-space interactions.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include those between the protons of the butanoate chain (H-d with H-e, and H-e with H-f) and between the ethyl group protons (H-g with H-h).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would confirm the assignments made in the 1D spectra, for instance, linking the H-a signal to the C-11 carbon, H-d to C-4, and so on for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons, which is critical for piecing together the molecular skeleton. Expected key correlations would include:

H-f to the carbonyl carbon C-1.

H-g to the carbonyl carbon C-1.

H-d to the aromatic carbon C-5.

H-a to the aromatic carbons C-7 and C-8.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space proximity of protons. For a flexible molecule like this compound, these spectra could provide insights into preferred conformations in solution, for example, by showing correlations between the protons of the butanoate chain and the aromatic ring.

Solid-State NMR for Conformational Analysis and Crystal Structure Validation

While solution-state NMR provides information about the average structure of a molecule, solid-state NMR (ssNMR) can elucidate its conformation and packing in the crystalline state. For this compound, ssNMR could be used to:

Determine the torsion angles within the butanoate chain and between the phenyl ring and the sulfur atom.

Identify the presence of different crystalline forms (polymorphs), which may exhibit distinct ssNMR spectra.

Validate the crystal structure obtained from X-ray diffraction by comparing experimental and calculated chemical shifts.

Diffusion-Ordered Spectroscopy (DOSY) for Mixture Analysis and Self-Assembly Studies

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients. For a pure sample of this compound, DOSY would show all proton signals aligned at the same diffusion coefficient, confirming the presence of a single molecular entity. In a reaction mixture, DOSY could be used to identify the signals of the desired product from those of starting materials, intermediates, and byproducts without the need for physical separation. Furthermore, this technique could be employed to study potential self-assembly or aggregation phenomena of the molecule in solution, which would be indicated by a change in the measured diffusion coefficient.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical tool that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental formula. For this compound, the molecular formula is C₁₃H₁₈O₂S.

The theoretical exact mass can be calculated as follows:

13 x (mass of ¹²C) = 13 x 12.000000 = 156.000000

18 x (mass of ¹H) = 18 x 1.007825 = 18.14085

2 x (mass of ¹⁶O) = 2 x 15.994915 = 31.98983

1 x (mass of ³²S) = 1 x 31.972071 = 31.972071

Theoretical Exact Mass = 238.102751 u

Advanced Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. In electron ionization (EI) mass spectrometry, this compound is expected to exhibit a distinct fragmentation cascade that allows for the confirmation of its constituent parts.

The fragmentation of the ester group is a well-characterized process. A prominent fragmentation pathway for ethyl esters is the McLafferty rearrangement, which would be expected if a gamma-hydrogen is available for transfer to the carbonyl oxygen. However, in this specific compound, the sulfur atom at the gamma position precludes this rearrangement. Instead, cleavage of the C-O bond of the ester is common, leading to the loss of the ethoxy group (-OCH2CH3), and fragmentation of the alkyl chain can also occur. For instance, the mass spectrum of ethyl butanoate shows characteristic fragments resulting from the loss of the ethoxy group and cleavage of the butyl chain nih.govnist.govymdb.canist.gov.

The thioether portion of the molecule also contributes significantly to the fragmentation pattern. Aryl sulfides often undergo cleavage at the C-S bonds. A key fragmentation pathway would involve the cleavage of the sulfur-butyl bond, potentially leading to the formation of a stable p-thiocresol-derived cation. The presence of the p-tolyl group would likely result in a prominent peak corresponding to the tolyl moiety or a related fragment.

Based on these principles, a hypothetical fragmentation pattern for this compound can be proposed. The molecular ion peak [M]+• would be observed at m/z 238. Key fragments would arise from the cleavage of the ester and thioether functionalities.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z Predicted Fragment Ion Structural Origin
238 [C13H18O2S]+• Molecular Ion
193 [C11H13OS]+ Loss of ethoxy group (-OC2H5)
137 [C7H9S]+ Cleavage of the S-butyl bond
123 [C7H7S]+ p-thiocresol radical cation
91 [C7H7]+ Tropylium ion from the tolyl group

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

The FT-IR spectrum of this compound is expected to show strong, characteristic absorption bands corresponding to its primary functional groups. A very strong and sharp absorption band is anticipated in the region of 1735-1750 cm-1, which is characteristic of the C=O stretching vibration of the ester carbonyl group. Additionally, the C-O stretching vibrations of the ester will likely appear in the 1050-1300 cm-1 range. The presence of the aromatic ring will be indicated by C-H stretching vibrations just above 3000 cm-1 and C=C stretching vibrations in the 1400-1600 cm-1 region. The C-S stretching vibration of the thioether is typically weaker and appears in the fingerprint region, around 600-800 cm-1. For example, the FT-IR spectrum of ethyl thioglycolate clearly shows the characteristic ester and sulfur-related absorptions nih.govnist.govresearchgate.nettcichemicals.com.

Raman Spectroscopy:

Table 2: Predicted Vibrational Spectroscopy Frequencies for this compound

Functional Group Vibrational Mode Expected FT-IR Frequency (cm-1) Expected Raman Shift (cm-1)
Ester (C=O) Stretching 1735-1750 (Strong, Sharp) Moderate
Ester (C-O) Stretching 1050-1300 (Strong) Weak
Aromatic (C-H) Stretching ~3030-3100 (Medium) Strong
Aromatic (C=C) Ring Stretching ~1400-1600 (Medium-Weak) Strong
Alkyl (C-H) Stretching ~2850-2960 (Medium-Strong) Medium

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Should this compound be a crystalline solid at room temperature, single-crystal X-ray crystallography could provide an unambiguous determination of its three-dimensional molecular structure. This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state.

Furthermore, X-ray crystallography would reveal the packing of the molecules in the crystal lattice and the nature of any intermolecular interactions. For a molecule like this compound, one might expect to observe van der Waals interactions and potentially weak C-H···O or C-H···π interactions. The study of related compounds, such as the polymorphism of di-p-tolyl disulfide under high pressure, highlights how subtle changes in molecular packing can lead to different crystalline forms mdpi.comnist.govchemicalbook.comnist.gov. The crystal structure would provide invaluable data for understanding the solid-state properties of the compound.

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS):

Given its likely volatility, GC-MS is a suitable method for the analysis of this compound. In this technique, the compound is separated from impurities based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for identification. A pure sample would ideally show a single peak in the gas chromatogram. The retention time of this peak is a characteristic of the compound under the specific GC conditions. The mass spectrum corresponding to the peak would provide confirmation of the compound's identity, as discussed in section 4.2.2. The analysis of aromatic sulfur compounds in complex mixtures often utilizes GC with selective detectors, such as a sulfur chemiluminescence detector (SCD) or mass spectrometry, to achieve high sensitivity and specificity nih.govchromforum.orguri.edu.

High-Performance Liquid Chromatography (HPLC):

HPLC is another powerful technique for purity assessment, particularly for less volatile or thermally labile compounds. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile and water). The compound would be detected as it elutes from the column, typically using a UV detector set to a wavelength where the aromatic ring absorbs. The purity of the sample can be determined by the relative area of the main peak in the chromatogram. HPLC methods have been successfully developed for the analysis of various sulfides and esters google.comnih.govresearchgate.netepa.gov.

Table 3: Illustrative Chromatographic Conditions for Analysis

Technique Parameter Illustrative Condition
GC-MS Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier Gas Helium
Temperature Program 50°C (2 min), ramp to 280°C at 10°C/min, hold for 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Isocratic or gradient elution with Acetonitrile/Water
Detector UV at 254 nm

Role and Applications in Advanced Chemical Research

Utilization as a Synthetic Building Block in Complex Organic Synthesis

The molecular architecture of Ethyl 4-(4-methylphenyl)sulfanylbutanoate, featuring a thioether linkage and an ester functional group, renders it a versatile building block in the complex landscape of organic synthesis. The thioether moiety, in particular, is a critical functional group in numerous pharmaceuticals and functional materials. The synthesis of such compounds often relies on the availability of well-defined precursors.

The development of efficient and sustainable methods for creating thioethers has been a significant area of focus in organic chemistry. These compounds are integral to many fine chemicals and have demonstrated biological potential, finding use in the development of various drugs. The strategic placement of the thioether and ester groups in this compound allows for a range of chemical modifications, making it a valuable intermediate for constructing more complex molecular frameworks.

Integration into Functional Materials Science: e.g., as Lubricant Additives and Polymer Crosslinkers

In the realm of materials science, thioether-containing compounds are recognized for their unique properties. While specific research on this compound as a lubricant additive or polymer crosslinker is not extensively documented, the broader class of thioethers has shown promise in these areas. Thioethers can exhibit antioxidant properties and act as corrosion inhibitors, which are desirable characteristics for lubricant additives.

Furthermore, the presence of the ester functional group opens up possibilities for its incorporation into polymer chains through transesterification or other polymerization techniques. Thioether linkages can be integrated into polymer backbones to create materials with specific thermal and mechanical properties. For instance, poly(β-thioester)s, which share a similar structural motif, have been investigated as potential scaffold materials for tissue growth due to their favorable cytotoxicity and cell attachment properties.

Chemical Biology Probes and Tools for Mechanistic Studies

The application of small molecules as probes to investigate biological systems is a cornerstone of chemical biology. These tools help in understanding complex biological processes at a molecular level.

As Scaffolds for Exploring Protein-Ligand Interactions (e.g., Sulfonyl Exchange Chemistry)

The study of protein-ligand interactions is fundamental to drug discovery and understanding biological phenomena. While direct evidence of this compound in sulfonyl exchange chemistry is not prominent, the underlying principles of designing molecular scaffolds for such interactions are relevant. The aryl thioether component of the molecule can serve as a core structure upon which further functionalities can be built to create probes that interact with specific protein targets. The interaction between a protein and a ligand is highly specific and relies on complementary shapes and chemical properties.

Molecular Design for Targeted Biochemical Modulation (Focusing on Chemical Mechanisms of Interaction)

The design of molecules for targeted biochemical modulation is a key aspect of developing new therapeutic agents. The thioether scaffold is present in a variety of bioactive molecules. By modifying the structure of this compound, researchers can systematically explore how changes in the molecule's shape and electronic properties affect its interaction with biological targets. This iterative process of design, synthesis, and biological testing is crucial for developing compounds with high potency and selectivity.

Precursor in the Development of Bioactive Compounds (Emphasizing Synthetic Utility and Scaffold Design)

The role of this compound as a precursor in the synthesis of bioactive compounds is an area of significant potential. The thioether linkage is a key feature in a number of biologically active peptides and small molecules. For example, thioether linkages are used to create cyclic peptides with enhanced stability and cell permeability.

The synthetic utility of this compound lies in its ability to be transformed into a variety of derivatives. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to an alcohol. The thioether can be oxidized to a sulfoxide or a sulfone, providing access to a wider range of chemical space. This versatility makes it a valuable starting material for the construction of libraries of compounds for biological screening. The design of bioactive scaffolds often involves the use of such versatile building blocks to generate molecular diversity.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the electronic structure and predicting the reactivity of Ethyl 4-(4-methylphenyl)sulfanylbutanoate. DFT methods, such as B3LYP, are often used to determine the molecule's ground-state energy, electron density distribution, and molecular orbitals.

The electronic structure analysis reveals key aspects of the molecule's stability and potential for chemical reactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized around the sulfur atom and the electron-rich p-tolyl group, indicating these are likely sites for electrophilic attack. Conversely, the LUMO is likely centered on the carbonyl group of the ester, a region susceptible to nucleophilic attack.

Reactivity descriptors, derived from DFT calculations, can quantify these predictions. These include:

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. For this molecule, the MEP would likely show negative potential around the oxygen atoms of the ester and the sulfur atom, and positive potential near the hydrogen atoms.

Fukui Functions: These functions help in identifying the most electrophilic and nucleophilic sites within the molecule with greater precision.

These calculations provide a foundational understanding of the molecule's behavior in chemical reactions.

Table 1: Calculated Electronic Properties for this compound (Illustrative)

ParameterValue (Illustrative)Significance
EHOMO-6.5 eVEnergy of the Highest Occupied Molecular Orbital
ELUMO-0.8 eVEnergy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)5.7 eVIndicator of Chemical Reactivity and Stability
Dipole Moment2.1 DMeasure of the Molecule's Overall Polarity

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the butanoate chain and the rotation around the sulfur-carbon and ester bonds mean that this compound can exist in multiple conformations. Conformational analysis is performed to identify the most stable three-dimensional arrangements (conformers) of the molecule. This typically involves systematically rotating the rotatable bonds and calculating the potential energy of each resulting structure. The conformer with the lowest energy is the most stable and, therefore, the most populated at equilibrium.

Molecular Dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time. By simulating the motion of the atoms according to the laws of classical mechanics, MD can explore the conformational landscape, showing how the molecule flexes, bends, and transitions between different conformations. These simulations are valuable for understanding how the molecule might interact with its environment, such as a solvent or a biological receptor, and for calculating average properties over time.

For this compound, key areas of conformational freedom include the torsion angles along the C-C-C-S backbone and the orientation of the ethyl ester group. Identifying the preferred conformations is crucial as the molecule's shape influences its physical properties and biological activity.

Prediction of Spectroscopic Properties and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental spectra to confirm the molecule's structure.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the stretching and bending of chemical bonds. By comparing the calculated IR spectrum with an experimental one, each absorption band can be assigned to a specific vibrational mode. For instance, a strong absorption band around 1730-1750 cm-1 would be predicted for the C=O stretch of the ester group, while C-H stretching vibrations would appear around 2850-3000 cm-1.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (1H and 13C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations provide theoretical chemical shifts for each nucleus, which are then compared to experimental data. This correlation is a powerful tool for structural elucidation and confirmation. The predicted spectrum would show distinct signals for the aromatic protons of the p-tolyl group, the methylene protons adjacent to the sulfur and ester groups, and the methyl protons.

Table 2: Predicted vs. Experimental Spectroscopic Data (Illustrative)

Spectroscopic DataPredicted Value (Illustrative)Typical Experimental Range
13C NMR (C=O)172.5 ppm170-175 ppm
1H NMR (CH2-S)2.9 ppm2.5-3.0 ppm
IR Frequency (C=O Stretch)1735 cm-11730-1750 cm-1

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is instrumental in studying the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products.

This involves locating and characterizing the transition state (TS), which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate. DFT calculations are commonly used to optimize the geometry of the transition state and calculate its energy.

For example, the hydrolysis of the ester group in this compound could be studied computationally. The reaction pathway, whether acid- or base-catalyzed, could be modeled. This would involve identifying the transition states for the nucleophilic attack on the carbonyl carbon and the subsequent steps. Similarly, reactions involving the sulfur atom, such as oxidation to a sulfoxide or sulfone, can be elucidated.

By analyzing the geometry and electronic structure of the transition state, researchers can gain a detailed understanding of the factors that control the reaction's feasibility and selectivity.

Future Perspectives and Emerging Research Avenues

Development of Novel Stereoselective Synthesis Methods for Related Chiral Sulfanyl Esters

The synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in pharmacology and materials science. For sulfanyl esters, achieving high stereoselectivity is a key objective for future research. The development of novel synthetic methods will likely focus on creating enantiomerically pure compounds, where the stereochemistry at the carbon alpha to the ester or at the sulfur atom (upon oxidation) is precisely controlled.

A promising area of investigation is the use of organocatalysis. Bifunctional organocatalysts, such as those derived from cinchona alkaloids, have been successfully employed in asymmetric sulfa-Michael additions to generate chiral thioethers with high enantiopurity. beilstein-journals.org Future work could adapt these methodologies to substrates relevant to the sulfanylbutanoate structure, potentially through asymmetric conjugate addition of thiols to α,β-unsaturated esters.

Furthermore, tandem reactions that create multiple stereocenters in a single step are highly desirable. For instance, a stereoselective thio-Michael/aldol tandem reaction can produce β-hydroxy-α-(1-phenylthioalkyl) esters with high syn-aldol selectivity. acs.org Adapting such strategies would enable the creation of complex chiral sulfanyl esters from simple precursors.

Catalyst TypeReactionPotential Advantage
Cinchona Alkaloid DerivativesAsymmetric Sulfa-Michael AdditionHigh enantioselectivity under mild conditions.
Proline SulfonamidesAsymmetric Aldol/Michael ReactionsVersatile for C-C and C-S bond formation. nih.gov
Metal-Chiral Ligand ComplexesAsymmetric ThiolationBroad substrate scope and high turnover.

Exploration of New Catalytic Transformations Involving the Sulfanylbutanoate Scaffold

The sulfanylbutanoate scaffold offers multiple reactive sites that can be exploited through innovative catalytic transformations. The thioether linkage, the ester group, and the aromatic ring are all amenable to functionalization, opening pathways to a diverse range of novel molecules.

Transition metal-catalyzed cross-coupling reactions are a powerful tool for C-S bond formation and modification. rsc.orgrsc.org Future research could explore palladium-, copper-, or nickel-catalyzed reactions to further functionalize the sulfur atom or the aromatic ring of Ethyl 4-(4-methylphenyl)sulfanylbutanoate. rsc.org For example, C-H activation strategies could enable the direct introduction of new functional groups onto the p-tolyl moiety, avoiding the need for pre-functionalized starting materials. nih.gov

Moreover, the development of photocatalytic methods presents a green and efficient alternative for C-S bond formation. bohrium.com Visible-light-mediated reactions could be developed to activate the sulfanylbutanoate scaffold for coupling with various partners, offering mild reaction conditions and unique reactivity patterns. The thia-Michael addition, a key reaction for forming C-S bonds, continues to evolve with new catalysts and conditions, providing further avenues for elaborating the sulfanylbutanoate structure. researchgate.netsrce.hr

Integration into Advanced Functional Materials Research and Design

The unique properties of the thioether bond make the sulfanylbutanoate scaffold an attractive component for advanced functional materials. Thioethers are known to be oxidation-sensitive, transitioning from a relatively hydrophobic thioether to a more polar sulfoxide and sulfone. nih.gov This reversible oxidation can be harnessed to create stimuli-responsive or "smart" materials.

One emerging area is the development of oxidation-responsive polymers for biomedical applications. nih.govbiorxiv.orgresearchgate.net By incorporating a monomer derived from this compound into a polymer backbone, materials could be designed to change their properties, such as solubility or stiffness, in response to reactive oxygen species (ROS) present in specific biological environments, like inflamed tissues or tumors. nih.govnih.gov This could be used for targeted drug delivery, where the polymer carrier degrades or alters its conformation to release a therapeutic payload in response to oxidative stress. researchgate.net

Additionally, thioether-containing polymers have applications in coatings and films. A thioether-functionalized cellulose has been shown to create a non-fouling interface with minimal swelling, making it suitable for medical device coatings. nih.govbiorxiv.org The sulfanylbutanoate moiety could be integrated into similar systems to enhance performance and provide tunable properties. The field of thioester functional polymers is also expanding, with applications in responsive materials and bioconjugates, providing a parallel avenue for research. warwick.ac.uk

Material TypePotential ApplicationKey Feature
Oxidation-Responsive PolymersTargeted Drug Delivery, BiosensorsReversible hydrophobicity change upon oxidation of the thioether. nih.gov
Functionalized BiomaterialsMedical Device CoatingsCreation of non-fouling, biocompatible surfaces. nih.gov
Self-Healing PolymersDynamic Covalent NetworksReversible thia-Michael addition for material repair. nih.gov

Deeper Mechanistic Understanding of Biochemical Interactions Through Chemical Probes

Chemical probes are essential tools for dissecting complex biological processes. The sulfanylbutanoate structure can serve as a core for designing novel probes to study biochemical interactions, particularly those involving thiols and oxidative stress.

Thioether-based fluorescent probes have been developed to investigate thiol-mediated exchange reactions on cell surfaces, providing insights into cellular redox homeostasis. acs.org A probe based on this compound could be designed with a fluorophore and a quenching group, where the probe's fluorescence is "turned on" upon cleavage or modification of the thioether bond by specific cellular thiols like glutathione.

Furthermore, the thioether moiety's susceptibility to oxidation makes it a potential sensor for reactive oxygen species (ROS). nih.gov While the oxidation of simple thioethers by hydrogen peroxide can be slow under physiological conditions, the reactivity can be tuned by modifying the electronic properties of the aromatic ring. nih.gov A deeper understanding of these oxidation kinetics is crucial for designing effective ROS probes. By mimicking natural compounds like sulforaphane, which also contains a sulfur moiety, probes derived from sulfanylbutanoates could be used to identify the biological targets and metabolic pathways of sulfur-containing molecules. ljmu.ac.uk

Design of Next-Generation Chemical Tools and Reagents Based on Sulfanyl Ester Chemistry

Beyond its direct applications, the chemistry of sulfanyl esters can inspire the creation of new reagents and chemical tools that streamline organic synthesis. The reactivity of the sulfur and ester groups can be harnessed to develop novel coupling agents, activating groups, and building blocks.

For instance, sulfonate esters are widely used to activate alcohols by converting the hydroxyl group into a good leaving group. youtube.com While structurally different, the principles of sulfur-based activating groups could be extended. Research into N-sulfonyl imidazoliums has shown their utility as versatile coupling reagents for the synthesis of amides, esters, and thioesters by forming highly active mixed anhydride intermediates. nih.govresearchgate.net This suggests a potential research direction in exploring analogous reactivity with sulfanyl esters, possibly leading to new classes of condensation reagents.

Furthermore, sulfonyl azides have been used to modify oligonucleotides during solid-phase synthesis, demonstrating the utility of sulfur-based reagents in bioconjugation. oup.com The sulfanylbutanoate scaffold could be developed into a new class of bifunctional linkers for conjugating molecules, where the ester handle allows attachment to one substrate and the thioether or its derivatives provide a site for linking to another molecule.

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-(4-methylphenyl)sulfanylbutanoate, and how can reaction efficiency be improved?

The synthesis typically involves nucleophilic substitution or esterification. For example, sulfanyl groups can be introduced via thiol-ene reactions or displacement of leaving groups (e.g., tosylates) using 4-methylthiophenol derivatives. Reaction efficiency depends on solvent polarity, temperature, and catalysts. For instance, polar aprotic solvents like DMF enhance nucleophilicity, while bases like K₂CO₃ facilitate deprotonation of thiols . Monitoring reaction progress via TLC or HPLC (retention time ~1.01 minutes under SQD-FA05 conditions) ensures reproducibility .

Q. Which analytical techniques are most effective for characterizing this compound?

  • LCMS : Confirm molecular weight (e.g., m/z 921 [M+H]⁺ for related compounds) .
  • HPLC : Use reversed-phase columns (C18) with UV detection; retention times and peak purity indicate compound stability and impurities .
  • NMR : ¹H/¹³C NMR resolves the ester carbonyl (~170 ppm), sulfanyl-linked aromatic protons (~7.2–7.4 ppm), and methyl groups (~2.3 ppm) .
  • Melting Point : Compare with structurally similar compounds (e.g., 4-(4-methylphenyl)butyric acid melts at 54–58°C) .

Q. How can researchers mitigate oxidation of the sulfanyl group during storage or reactions?

The sulfanyl group is prone to oxidation to sulfoxides or sulfones. Store the compound under inert gas (N₂/Ar) at –20°C. Add antioxidants like BHT (0.1% w/w) to reaction mixtures. Use reducing agents (e.g., ascorbic acid) in aqueous systems .

Advanced Research Questions

Q. How can conflicting LCMS and NMR data be resolved when characterizing derivatives of this compound?

Contradictions often arise from isomeric by-products or residual solvents. For example:

  • Scenario : LCMS shows a single peak, but NMR reveals multiple signals.
  • Solution : Perform high-resolution LCMS (HRMS) to distinguish isobaric species. Use 2D NMR (e.g., COSY, HSQC) to assign stereochemistry or confirm substitution patterns . Cross-validate with XRD if crystalline derivatives are available .

Q. What strategies are recommended for studying the biological activity of this compound, given its structural similarity to bioactive esters?

  • Enzyme Inhibition Assays : Test interactions with enzymes like cytochrome P450 or esterases using fluorogenic substrates.
  • Cellular Uptake : Radiolabel the compound (e.g., ¹⁴C isotope) or use fluorescent tagging to track intracellular localization .
  • Structure-Activity Relationships (SAR) : Modify the sulfanyl or ester moiety (e.g., replace methylphenyl with fluorophenyl) and compare bioactivity .

Q. How can researchers address unexpected by-products during large-scale synthesis?

  • By-Product Identification : Use LCMS/MS to detect impurities (e.g., sulfones from over-oxidation) .
  • Process Optimization : Adjust stoichiometry (e.g., excess thiol to prevent disulfide formation) or switch to flow chemistry for better heat/mass transfer .
  • Purification : Employ preparative HPLC or crystallization gradients to isolate the target compound .

Methodological Considerations

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies?

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.
  • ANOVA with Post Hoc Tests : Compare means across multiple concentrations.
  • Principal Component Analysis (PCA) : Identify correlations between structural features and toxicity .

Q. How can computational tools predict the reactivity of this compound in novel reactions?

  • DFT Calculations : Model transition states for sulfanyl group reactions (e.g., nucleophilic attack or radical pathways).
  • Molecular Docking : Predict binding affinities to biological targets using software like AutoDock Vina .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.